molecular formula C6H2Br2S2 B1273552 2,5-Dibromothieno[3,2-b]thiophene CAS No. 25121-87-3

2,5-Dibromothieno[3,2-b]thiophene

Cat. No.: B1273552
CAS No.: 25121-87-3
M. Wt: 298 g/mol
InChI Key: APDAUBNBDJUQGW-UHFFFAOYSA-N
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Description

2,5-Dibromothieno[3,2-b]thiophene is an organosulfur compound with the molecular formula C6H2Br2S2. It is a derivative of thieno[3,2-b]thiophene, where bromine atoms are substituted at the 2 and 5 positions. This compound is known for its yellow to orange crystalline appearance and is soluble in common organic solvents such as ethanol, ether, and chloroform . It is widely used as an intermediate in organic synthesis, particularly in the development of organic electronic materials and semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromothieno[3,2-b]thiophene can be synthesized through the bromination of thieno[3,2-b]thiophene. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions. The process can be summarized as follows :

    Starting Material: Thieno[3,2-b]thiophene.

    Brominating Agent: Bromine (Br2).

    Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

    Product Isolation: The product, this compound, is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous bromination in a controlled environment to ensure high yield and purity. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or amines can be used under mild conditions.

    Lithiation: Butyllithium in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.

Major Products

Scientific Research Applications

2,5-Dibromothieno[3,2-b]thiophene has numerous applications in scientific research, particularly in the fields of chemistry, materials science, and electronics:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromothieno[3,2-b]thiophene is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced organic materials with tailored electronic characteristics .

Properties

IUPAC Name

2,5-dibromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDAUBNBDJUQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394013
Record name 2,5-Dibromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25121-87-3
Record name 2,5-Dibromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25121-87-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-Dibromothieno[3,2-b]thiophene in the development of organic solar cells?

A: this compound serves as a key building block in synthesizing conjugated polymers used as p-type (electron donor) materials in organic solar cells [, ]. These polymers are combined with n-type materials to form the active layer where sunlight is absorbed, and charges are separated to generate electricity.

Q2: How does the position of the bromine atoms in dibromothienothiophene derivatives affect the performance of the resulting polymers in solar cells?

A: Research has shown that changing the bromine atom positions from the 3,6- to the 2,5-positions on the thieno[3,2-b]thiophene unit significantly impacts the properties of the resulting polymers []. The 2,5-dibromo isomer leads to a more planar polymer backbone with a reduced twist angle. This planarization enhances conjugation, resulting in a broader absorption spectrum, a higher highest occupied molecular orbital (HOMO) energy level, improved charge carrier mobility, and ultimately, enhanced power conversion efficiency in organic solar cells.

Q3: Can you elaborate on the impact of incorporating this compound into polymers containing anthracene units for organic solar cells?

A: Researchers have explored incorporating this compound, along with other units like bithiophene, into copolymers containing anthracene and benzotriazole to fine-tune the polymer's band gap and energy levels for optimal solar cell performance []. The inclusion of these units allows for adjusting the absorption spectrum and energy levels to better match the solar spectrum and improve charge transfer within the device, ultimately aiming to achieve higher power conversion efficiencies.

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